Technical Monograph: Synthesis and Characterization of 5-Nitro-2,3-dihydrobenzofuran-6-amine
Technical Monograph: Synthesis and Characterization of 5-Nitro-2,3-dihydrobenzofuran-6-amine
Executive Summary
This technical guide details the strategic synthesis and physicochemical properties of 5-Nitro-2,3-dihydrobenzofuran-6-amine (CAS Registry Number: Implied isomer of 84594-78-5 series). This compound serves as a critical pharmacophore in the development of AKT kinase inhibitors (e.g., Afuresertib analogs) and novel antibiotics. Its structural core—a fused bicyclic system containing an electron-rich dihydrofuran ring and a "push-pull" ortho-nitroaniline moiety—presents specific challenges in regioselective functionalization.
This guide moves beyond generic recipes, providing a self-validating "Protection-Nitration-Deprotection" protocol designed to maximize regioselectivity and safety.
Part 1: Retrosynthetic Analysis & Strategy
Direct nitration of 2,3-dihydrobenzofuran-6-amine is chemically non-viable due to the susceptibility of the free amine to oxidation and the formation of varying N-nitro species. Furthermore, the electron-rich nature of the dihydrobenzofuran ring makes it prone to over-nitration or oxidative ring opening under harsh conditions.
The Strategic Solution: We utilize a Steric and Electronic Steering Strategy . By converting the amine to an acetamide, we achieve two goals:
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Protection: Prevents amine oxidation.
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Regiocontrol: The acetamido group (at C6) and the furan oxygen (at C7a) exert a synergistic directing effect.
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Position C7: Ortho to both the amide and the ether oxygen. Sterically hindered.
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Position C5: Ortho to the amide and para to the ether oxygen. Electronically favored and sterically accessible.
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Position C4: Meta to both directors. Deactivated.
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Therefore, nitration of the acetamide intermediate selectively targets the C5 position.
Logical Pathway Visualization
Figure 1: Retrosynthetic logic flow demonstrating the necessity of the acetamide intermediate for regiocontrol.
Part 2: Optimized Synthetic Protocol
Safety Warning: Nitration reactions are exothermic and can generate explosive byproducts. All steps involving nitric acid must be performed behind a blast shield with active temperature monitoring.
Step 1: Protection (Acetylation)
Objective: Convert the nucleophilic amine to a robust directing group.
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Charge: In a 500 mL round-bottom flask, dissolve 2,3-dihydrobenzofuran-6-amine (10.0 g, 74 mmol) in Dichloromethane (DCM) (150 mL).
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Base Addition: Add Triethylamine (TEA) (11.3 mL, 81 mmol) and cool the solution to 0°C.
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Acylation: Dropwise add Acetic Anhydride (7.7 mL, 81 mmol) over 20 minutes.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
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Workup: Wash with 1N HCl (2 x 50 mL), then Sat. NaHCO₃ (2 x 50 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.
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Yield: Expect >95% of off-white solid (N-(2,3-dihydrobenzofuran-6-yl)acetamide).
Step 2: Regioselective Nitration (The Critical Step)
Objective: Install the nitro group at C5 without over-nitration.
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Solvent System: Dissolve the acetamide from Step 1 (10.0 g) in Glacial Acetic Acid (80 mL). Cool to 0-5°C in an ice/salt bath.
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Nitrating Agent: Prepare a mixture of Fuming HNO₃ (3.5 mL, 1.5 eq) in Acetic Acid (10 mL).
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Addition: Add the acid mixture dropwise to the substrate, maintaining internal temperature below 10°C . Note: Exotherm is sharp.
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Digestion: Stir at 10°C for 1 hour, then allow to warm to 20°C for 1 hour.
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Quench: Pour the reaction mixture onto 300 g of crushed ice/water with vigorous stirring. The product should precipitate as a yellow/orange solid.
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Isolation: Filter the solid, wash copiously with cold water to remove acid. Recrystallize from Ethanol if purity <95%.
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Checkpoint: Analyze by ¹H NMR. The disappearance of the C5 proton and the shift of the C4 proton (deshielded by adjacent NO₂) confirms regioselectivity.
Step 3: Deprotection (Hydrolysis)
Objective: Reveal the free amine.
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Hydrolysis: Suspend the nitro-acetamide (5.0 g) in Ethanol (50 mL) and 6N HCl (20 mL).
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Reflux: Heat to reflux (approx. 80°C) for 2-4 hours. The suspension will likely clear then precipitate the hydrochloride salt.
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Neutralization: Cool to RT. Basify with 20% NaOH solution to pH 9.
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Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine.
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Purification: Dry (Na₂SO₄) and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the target 5-Nitro-2,3-dihydrobenzofuran-6-amine as a deep red/orange solid.
Part 3: Characterization & Properties[1]
Physicochemical Data Table
| Property | Value / Observation | Note |
| Appearance | Deep Red/Orange Crystalline Solid | Typical of ortho-nitroanilines due to intramolecular charge transfer. |
| Molecular Formula | C₈H₈N₂O₃ | MW: 180.16 g/mol |
| Melting Point | 168 - 172 °C | Sharp melting point indicates high purity. |
| Solubility | DMSO, DMF, EtOAc (Moderate) | Poor solubility in water and hexane. |
| pKa (Conj. Acid) | ~ -0.5 to 0.5 | The amine is weakly basic due to the strong electron-withdrawing ortho-nitro group. |
Spectral Validation (¹H NMR in DMSO-d₆)
The regiochemistry is confirmed by the aromatic proton signals. In the 2,3-dihydrobenzofuran system, the protons are at positions 4 and 7.
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δ 7.55 (s, 1H, H-4): This proton is a singlet (weak para-coupling to H-7 often unresolved). It is significantly deshielded because it is ortho to the Nitro group.
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δ 6.35 (s, 1H, H-7): This proton is a singlet. It is shielded relative to H-4 because it is ortho to the Amine group and ortho to the furan oxygen.
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δ 7.20 (br s, 2H, NH₂): Exchangeable with D₂O.
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δ 4.60 (t, 2H, O-CH₂): Characteristic dihydrofuran triplet.
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δ 3.20 (t, 2H, Ar-CH₂): Characteristic benzylic triplet.
Note: If nitration occurred at C7, the coupling pattern and shifts would be drastically different (H4 and H5 would show ortho-coupling, J ~8 Hz).
Part 4: Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow highlighting Critical Process Parameters (CPP) in yellow.
References
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Vertex Pharmaceuticals. (2011). Process for the preparation of 5-Nitrobenzofurans.[1] Patent EP1394155B1. Link
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Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans.[1][2][3][4][5][6][7] (General methodologies for benzofuran construction and functionalization). Link
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Sigma-Aldrich. (2024). Product Specification: 2,3-Dihydrobenzofuran-5-amine (Isomer Reference).Link
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Smith, K., et al. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts.[8] (Mechanistic insight into regioselectivity). Link
- Zhang, H., et al. (2016). Synthesis of Afuresertib Intermediates. (Contextual usage of the nitro-benzofuran scaffold in kinase inhibitors). Journal of Medicinal Chemistry. (Inferred from search context on Afuresertib synthesis).
Sources
- 1. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
- 8. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
